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Compound of Interest

Compound Name:
5-Formyl-2-methoxyphenylboronic

acid

Cat. No.: B137134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
Formyl-2-methoxyphenylboronic acid (C₈H₉BO₄), a valuable building block in organic

synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this

specific compound, this guide combines experimental data for Fourier-Transform Infrared (FT-

IR) spectroscopy with predicted data for Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) to offer a thorough analytical profile. The methodologies presented are

based on established protocols for analogous arylboronic acids and aromatic aldehydes.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Formyl-2-
methoxyphenylboronic acid. It is important to note that while the FT-IR data is experimental,

the NMR and MS data are predicted based on the compound's structure and spectral data of

similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.90 s 1H -CHO

~7.95 dd 1H Ar-H

~7.60 d 1H Ar-H

~7.10 d 1H Ar-H

~5.50 br s 2H -B(OH)₂

~3.90 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~192.0 C=O (aldehyde)

~160.0 C-O (aromatic)

~138.0 C-B (aromatic)

~135.0 C-H (aromatic)

~130.0 C-CHO (aromatic)

~125.0 C-H (aromatic)

~112.0 C-H (aromatic)

~56.0 -OCH₃

Table 3: Experimental FT-IR (ATR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad
O-H stretch (boronic acid

dimer)

~2950 Medium C-H stretch (aromatic)

~2850 Medium C-H stretch (aldehyde)

~1680 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1250 Strong C-O stretch (ether)

~1020 Medium in-plane C-H bend (aromatic)

~850 Medium-Strong
out-of-plane C-H bend

(aromatic)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity (%) Assignment

180 High [M]⁺ (Molecular Ion)

162 Medium [M - H₂O]⁺

151 Medium [M - CHO]⁺

135 High [M - B(OH)₂]⁺

121 Medium [M - CHO - H₂O]⁺

107 Medium [C₇H₇O]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for the analysis of solid aromatic boronic acids and can be adapted

for 5-Formyl-2-methoxyphenylboronic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 5-Formyl-2-methoxyphenylboronic acid for ¹H NMR and

20-50 mg for ¹³C NMR.[1]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]

A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

[3]

Note: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can

lead to complex or broad NMR spectra. To minimize this, ensure the sample and solvent

are dry. Alternatively, running the spectrum in a coordinating solvent like DMSO-d₆ or

adding a few drops of D₂O can help break up oligomers.[4]

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon

environment. A larger number of scans will be necessary due to the low natural

abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[5]

Place a small amount of the solid 5-Formyl-2-methoxyphenylboronic acid powder

directly onto the ATR crystal.[6]

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal surface.[5]

Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[6]

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation and Introduction:

The compound must be volatile for analysis by Electron Ionization (EI).[7]

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.[7]

The sample will be heated in the vacuum of the mass spectrometer to induce vaporization.

[8]

Instrumentation and Data Acquisition (Electron Ionization - EI):
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Ionize the gaseous sample molecules using a high-energy electron beam (typically 70 eV).

[7][9]

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

relationship between the different techniques in elucidating the structure of 5-Formyl-2-
methoxyphenylboronic acid.
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Caption: General workflow for the spectroscopic analysis of 5-Formyl-2-
methoxyphenylboronic acid.
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Caption: Relationship between spectroscopic data and structural features of the target

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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